2-(tert-Butyldimethylsilyl)-N-phenylbenzamide
Overview
Description
2-(tert-Butyldimethylsilyl)-N-phenylbenzamide is a chemical compound characterized by its unique structure, which includes a tert-butyldimethylsilyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyldimethylsilyl)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of flow chemistry can improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyldimethylsilyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzamide group can be oxidized to produce corresponding carboxylic acids.
Reduction: The compound can be reduced to yield the corresponding amine.
Substitution: The silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: N-phenylbenzylamine derivatives.
Substitution: Various silyl ether derivatives.
Scientific Research Applications
2-(tert-Butyldimethylsilyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 2-(tert-Butyldimethylsilyl)-N-phenylbenzamide exerts its effects involves its interaction with molecular targets and pathways. The silyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. The benzamide moiety can interact with biological targets, influencing enzyme activity and other biochemical processes.
Comparison with Similar Compounds
N-Phenylbenzamide: Lacks the silyl protecting group.
tert-Butyldimethylsilyl chloride: Used as a reagent in the synthesis of the compound.
Tert-Butyldiphenylsilyl chloride: Another silyl chloride used for similar purposes but with different reactivity.
Uniqueness: 2-(tert-Butyldimethylsilyl)-N-phenylbenzamide is unique due to its combination of the tert-butyldimethylsilyl group and the benzamide moiety, which provides both protective and reactive properties. This combination allows for versatile applications in organic synthesis and biochemical research.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOSi/c1-19(2,3)22(4,5)17-14-10-9-13-16(17)18(21)20-15-11-7-6-8-12-15/h6-14H,1-5H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFFTTGPUTVVCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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